molecular formula C24H23N5O B000926 アパチニブ CAS No. 811803-05-1

アパチニブ

カタログ番号: B000926
CAS番号: 811803-05-1
分子量: 397.5 g/mol
InChIキー: WPEWQEMJFLWMLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 科学的研究の応用

      Chemistry: ELAIDYLPHOSPHOCHOLINE serves as a model compound for studying phospholipid behavior and interactions.

      Biology: It plays a crucial role in cell membrane structure, fluidity, and signaling.

      Medicine: Research explores its implications in lipid metabolism, cell signaling, and disease states.

      Industry: Applications include drug delivery systems, liposomal formulations, and cosmetic products.

  • 作用機序

    • エライジルホスホコリンの効果は、細胞膜における役割に関連しています。
    • 膜タンパク質と相互作用し、シグナル伝達、輸送、酵素活性などの細胞プロセスに影響を与えます。
    • 具体的な分子標的と経路は、状況によって異なります。
  • 類似の化合物との比較

    • エライジルホスホコリンは、特定の脂肪酸テール(オクタデセニル基)とコリンヘッドグループの存在によってユニークです。
    • 類似の化合物には、ホスファチジルコリン、ホスファチジルエタノールアミン、スフィンゴミエリンなどの他のリン脂質が含まれます。
  • 生化学分析

    Biochemical Properties

    Apatinib is a highly selective and potent tyrosine kinase inhibitor that blocks angiogenesis by targeting VEGFR2 . It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding . In humans, oral apatinib undergoes extensive metabolism to nine major metabolites, most of which are pharmacologically inactive, with the parent drug being the major contributor to its pharmacological activity .

    Cellular Effects

    Apatinib has been shown to significantly inhibit cell growth and promote apoptosis in both B and T lineage cell lines in a dose- and time-dependent manner . It has also shown cytotoxic activity against primary adult acute lymphoblastic leukemia (ALL) cells while sparing their normal counterparts in vitro . Apatinib has been found to suppress the proliferation rates, cell cycle, cell apoptosis, and cell migration on cancer cell lines .

    Molecular Mechanism

    Apatinib exerts its effects at the molecular level by inhibiting VEGF-mediated endothelial cell migration and proliferation, thus blocking new blood vessel formation in tumor tissue . This inhibition of VEGFR2 and its downstream signaling cascades, including the PI3K, MAPK, and STAT3 pathways, is closely associated with the cytotoxicity of Apatinib .

    Temporal Effects in Laboratory Settings

    In clinical trials, oral Apatinib significantly prolonged median progression-free survival (PFS) and overall survival (OS) compared with placebo in patients with advanced or metastatic gastric cancer . The median PFS was 2.7 months, and the median OS was 5.8 months .

    Dosage Effects in Animal Models

    In animal models, Apatinib has been shown to suppress tumor growth and progression . The combined administration of Apatinib and anti-PD-1 antibody into tumor-bearing mice generated potent immune responses resulting in a remarkable reduction of tumor growth .

    Metabolic Pathways

    Apatinib is metabolized primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1 . UGT2B7 is the main enzyme responsible for its metabolism . Apatinib also repressed the expression of GLS1, the initial and rate-limiting enzyme of glutamine catabolism .

    Transport and Distribution

    Apatinib is an orally bioavailable agent . In vitro, Apatinib has been shown to inhibit the drug transport function of the ABCB1 transporter cassette and increase the intracellular concentration of substrate chemotherapy drugs in ABCB1-overexpressing multidrug-resistant leukemia cells .

    準備方法

      合成ルート: エライジルホスホコリンの具体的な合成ルートは広く文書化されていませんが、リン脂質とコリン誘導体を用いた化学反応によって合成することができます。

      工業生産:

  • 化学反応の分析

      反応: エライジルホスホコリンは、酸化、還元、置換など、さまざまな反応を受ける可能性があります。

      一般的な試薬と条件: 具体的な試薬と条件は、目的の修飾によって異なります。例えば

      主な生成物: 生成される生成物は、具体的な反応条件と出発物質によって異なります。

  • 科学研究アプリケーション

      化学: エライジルホスホコリンは、リン脂質の挙動と相互作用を研究するためのモデル化合物として役立ちます。

      生物学: 細胞膜の構造、流動性、シグナル伝達において重要な役割を果たします。

      医学: 脂質代謝、細胞シグナル伝達、および疾患状態におけるその影響が研究されています。

      産業: 薬物送達システム、リポソーム製剤、化粧品など、さまざまな分野で応用されています。

  • 類似化合物との比較

    • ELAIDYLPHOSPHOCHOLINE is unique due to its specific fatty acid tail (an octadecenyl group) and the presence of a choline head group.
    • Similar compounds include other phospholipids like phosphatidylcholine, phosphatidylethanolamine, and sphingomyelin.

    生物活性

    Apatinib, a small molecule inhibitor primarily targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), has emerged as a significant therapeutic agent in oncology. Its biological activity encompasses anti-angiogenic properties, effects on tumor cell proliferation, and modulation of various signaling pathways. This article delves into the detailed mechanisms of action, pharmacodynamics, clinical findings, and case studies related to Apatinib.

    Apatinib functions by selectively inhibiting VEGFR-2, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By blocking this receptor, Apatinib disrupts the signaling pathways that promote tumor growth and metastasis. Key aspects of its mechanism include:

    • Inhibition of VEGFR-2 Phosphorylation : Apatinib effectively inhibits the phosphorylation of VEGFR-2 in endothelial cells, leading to reduced cell migration and tube formation in vitro .
    • Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells, promoting apoptosis .
    • Autophagy Regulation : Apatinib has been shown to enhance autophagic processes while inducing endoplasmic reticulum stress, contributing to its anti-tumor effects .

    Pharmacokinetics

    The pharmacokinetic profile of Apatinib demonstrates complex absorption and elimination characteristics. Studies indicate:

    • Absorption : Apatinib exhibits a two-compartment model with mixed first- and zero-order absorption kinetics. The absolute clearance (CL/F) is approximately 57.8 L/h, with an apparent volume at steady state being 112.5 L .
    • Metabolism : It is primarily metabolized by cytochrome P450 enzymes (CYP3A4/5), with several metabolites identified through pharmacokinetic studies .

    Clinical Efficacy

    Apatinib has been evaluated in various clinical settings, particularly for solid tumors such as gastric cancer, breast cancer, and HCC. Notable findings from clinical trials include:

    • Overall Survival (OS) and Progression-Free Survival (PFS) : In a phase II trial involving patients with advanced gastric cancer who had failed prior treatments, Apatinib significantly improved both OS and PFS compared to placebo .
    • Combination Therapy : Studies have indicated that combining Apatinib with other chemotherapeutic agents can enhance therapeutic efficacy while reversing multidrug resistance in certain cancers .

    Case Studies

    • Hepatocellular Carcinoma :
      • A study demonstrated that Apatinib significantly inhibited tumor growth in mouse xenograft models of HCC, leading to prolonged survival due to reduced angiogenesis and increased apoptosis .
    • Breast Cancer :
      • In a multicenter phase II study, patients with metastatic breast cancer treated with Apatinib showed an objective response rate ranging from 0.7% to 16.7%, with median PFS reported between 3.3 to 4 months .

    Data Summary

    Study TypeCancer TypeObjective Response RateMedian PFS (months)Median OS (months)
    Phase II TrialAdvanced Gastric CancerSignificant ImprovementNot specifiedImproved
    Phase II TrialMetastatic Breast Cancer0.7% - 16.7%3.3 - 410.3 - 10.6
    Preclinical StudyHepatocellular CarcinomaN/AN/AProlonged Survival

    特性

    IUPAC Name

    N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WPEWQEMJFLWMLV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H23N5O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601024366
    Record name Rivoceranib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601024366
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    397.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    811803-05-1
    Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=811803-05-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Apatinib free base
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Rivoceranib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB14765
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Rivoceranib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601024366
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name RIVOCERANIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Apatinib
    Reactant of Route 2
    Reactant of Route 2
    Apatinib
    Reactant of Route 3
    Reactant of Route 3
    Apatinib
    Reactant of Route 4
    Reactant of Route 4
    Apatinib
    Reactant of Route 5
    Reactant of Route 5
    Apatinib
    Reactant of Route 6
    Reactant of Route 6
    Apatinib

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。